molecular formula C7H3BrF3I B1373150 2-Bromo-1-iodo-3-(trifluoromethyl)benzene CAS No. 1049731-01-2

2-Bromo-1-iodo-3-(trifluoromethyl)benzene

Cat. No.: B1373150
CAS No.: 1049731-01-2
M. Wt: 350.9 g/mol
InChI Key: NANPAHUEDRWAJP-UHFFFAOYSA-N
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Description

“2-Bromo-1-iodo-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3BrF3I . It is a halogenated hydrocarbon .


Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies. The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups, which suffered from poor substrate scope, harsh reaction conditions, and use of highly toxic reagents . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C7H3BrF3I .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 350.902 Da .

Scientific Research Applications

Synthesis and Structural Characterization

  • 2-Bromo-1-iodo-3-(trifluoromethyl)benzene has been utilized in the synthesis of mixed halogenated compounds. For instance, it was involved in preparing 2-bromo-4-iodo-1,3,5-trimethylbenzene in high yield, highlighting its role in ring halogenation reactions (Bovonsombat & Mcnelis, 1993).

Supramolecular Chemistry

  • The compound's derivatives, such as 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, exhibit interesting supramolecular features like hydrogen bonding and π–π interactions, as seen in their crystal structures (Stein, Hoffmann & Fröba, 2015).

Organic Synthesis

  • In organic synthesis, chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, including this compound, have been used for regioselective deprotonation and subsequent functionalization, illustrating their significance in creating site-selective reactions (Mongin, Desponds & Schlosser, 1996).

Role in Organometallic Chemistry

  • Its derivatives have been a versatile starting material in organometallic synthesis, facilitating various reactions and serving as intermediates for creating complex organometallic structures (Porwisiak & Schlosser, 1996).

Electrocatalytic Applications

  • Some bromo and iodo derivatives of this compound have been used in synthesizing compounds with potential electrocatalytic applications, like generating hydrogen from acetic acid in specific conditions (Chu et al., 2013).

Utility in Halogen Bonding and Porous Materials

  • Its structural analogs have been instrumental in forming porous materials through halogen bonding, demonstrating its potential in material science and engineering (Rajput, Chernyshev & Biradha, 2010).

Mechanism of Action

The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . Furthermore, broad scope and good functional group compatibility are demonstrated by application of the method to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .

Future Directions

The future directions of the research on “2-Bromo-1-iodo-3-(trifluoromethyl)benzene” could involve overcoming the limitations and challenges of the trifluoromethoxylation reaction, such as developing more stable and efficient trifluoromethoxylation reagents .

Properties

IUPAC Name

2-bromo-1-iodo-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3I/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANPAHUEDRWAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704032
Record name 2-Bromo-1-iodo-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049731-01-2
Record name 2-Bromo-1-iodo-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromo-3-trifluoromethylaniline (8 g, 33.33 mmol) is suspended in water (90 mL) and cooled to 0° C. 96% H2SO4 (26.7 mL, 13.7 mmol) is added and the mixture stirred for 30 minutes. NaNO2 (2.41 g, 35 mmol) is dissolved in a small quantity of water and added dropwise at 0° C. The mixture is stirred for 30 minutes then potassium iodide (9.24 g, 55.66 mmol) and iodine (9.31 g, 36.66 mmol) in water are added dropwise with cooling. The mixture is stirred until gas evolution ceases then warmed to 40° C. and allowed to cool to room temperature. The mixture is shaken with excess aqueous Na2SO3 solution and extracted with ethyl acetate. The organic extracts are evaporated and the residue purified by flash chromatography (eluent: cyclohexane) to give the title compound (Yield 10.0 g)
Quantity
8 g
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reactant
Reaction Step One
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26.7 mL
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2.41 g
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9.24 g
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9.31 g
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90 mL
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Reaction Step Six

Synthesis routes and methods II

Procedure details

An ice-cold solution of NaNO2 (0.15 g) in water (0.5 mL) is added to a mixture of 2-bromo-3-trifluoromethyl-aniline (0.48 g), concentrated H2SO4 (2 mL), and water (1.8 mL) at ca. 5° C. The mixture is stirred in the cooling bath for 20 min and then poured into a solution of KI (0.56 g) and I2 (0.56 g) in water (0.5 mL). After gas evolution ceases, the mixture is heated to 40° C. and stirred at this temperature for 1 h. The mixture is cooled to room temperature and aqueous Na2SO3 solution is added. The resulting mixture is extracted with ethyl acetate, and the combined extracts are dried (Na2SO4) and concentrated. The solvent is evaporated and the residue is chromatographed (cyclohexane/ethyl acetate 95:5→90:10) to give the title compound.
[Compound]
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0.15 g
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2 mL
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0.5 mL
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1.8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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